molecular formula C5H9BrO2S B2750936 3-(Bromomethyl)-3-methylthietane 1,1-dioxide CAS No. 2219379-89-0

3-(Bromomethyl)-3-methylthietane 1,1-dioxide

Cat. No. B2750936
CAS RN: 2219379-89-0
M. Wt: 213.09
InChI Key: XAEIZYHESITMPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Various synthetic methods of thietanes have been developed, including inter- and intramolecular nucleophilic thioetherifications, photochemical [2 + 2] cycloadditions, ring expansions and contractions, nucleophilic cyclizations, and some miscellaneous methods . The double displacement of 3,3-bis(bromomethyl)-1-tosylazetidine with sodium sulfide followed by the detosylation with Mg in MeOH afforded 1,6-thiazaspiro[3.3]heptane .


Molecular Structure Analysis

The molecular formula of “3-(Bromomethyl)-3-methylthietane 1,1-dioxide” is C4H7BRO2S . The structure can be represented by the SMILES string: BrCC(C1)CS1(=O)=O .


Chemical Reactions Analysis

Thietanes are important aliphatic four-membered thiaheterocycles that are found in the pharmaceutical core and structural motifs of some biological compounds . They are also useful intermediates in organic synthesis . The double displacement of 3,3-bis(bromomethyl)-1-tosylazetidine (22) with sodium sulfide followed by the detosylation with Mg in MeOH afforded 1,6-thiazaspiro[3.3]heptane .


Physical And Chemical Properties Analysis

The molecular weight of “3-(Bromomethyl)-3-methylthietane 1,1-dioxide” is 199.07 . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.

Safety and Hazards

The safety information available indicates that “3-(Bromomethyl)-3-methylthietane 1,1-dioxide” is classified under Acute Tox. 4 Oral according to the GHS classification . The precautionary statements include P264 - P270 - P301 + P312 - P501 . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

3-(bromomethyl)-3-methylthietane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2S/c1-5(2-6)3-9(7,8)4-5/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEIZYHESITMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CS(=O)(=O)C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-3-methylthietane 1,1-dioxide

CAS RN

2219379-89-0
Record name 3-(bromomethyl)-3-methylthietane 1,1-dioxide
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